2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one
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Overview
Description
2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a bromine atom, a methoxybenzyl group, and a tetrahydropyrimido[2,1-b]purin-4(1H)-one core, making it a unique molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one typically involves multiple steps, including the bromination of a precursor compound and subsequent functionalization with a methoxybenzyl group. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purinone derivatives .
Scientific Research Applications
2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interactions with biological macromolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxybenzyl group play crucial roles in its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzyl bromide: A simpler compound with similar functional groups but lacking the purinone core.
4-Bromo-2-methoxybenzyl alcohol: Another related compound with a different core structure.
Uniqueness
2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one is unique due to its complex structure, which combines a bromine atom, methoxybenzyl group, and a tetrahydropyrimido[2,1-b]purin-4(1H)-one core. This combination provides distinct chemical and biological properties that are not found in simpler related compounds .
Properties
Molecular Formula |
C16H16BrN5O2 |
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Molecular Weight |
390.23 g/mol |
IUPAC Name |
2-bromo-5-[(4-methoxyphenyl)methyl]-3,7,8,9-tetrahydropyrimido[2,1-b]purin-4-one |
InChI |
InChI=1S/C16H16BrN5O2/c1-24-11-5-3-10(4-6-11)9-22-14(23)12-13(20-15(17)19-12)21-8-2-7-18-16(21)22/h3-6H,2,7-9H2,1H3,(H,19,20) |
InChI Key |
FQHBBBNRZXQHFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3)Br)N4C2=NCCC4 |
Origin of Product |
United States |
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